![molecular formula C19H31N3O3 B2749914 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide CAS No. 1180267-56-4](/img/structure/B2749914.png)
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide” is a complex organic molecule. It is related to a class of compounds known as spirohydantoins .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spiro[4.5]decane core with additional functional groups. The spiro[4.5]decane core is a type of bicyclic compound where two rings of different sizes share a single atom .Scientific Research Applications
Spirolactams as Conformationally Restricted Pseudopeptides
Spirolactams, closely related to the chemical structure , have been synthesized and analyzed for their potential as pseudopeptides. These compounds, including derivatives similar to 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide, are used in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. Their conformational analyses suggest applications as gamma-turn/distorted type II beta-turn mimetics in peptide engineering (Fernandez et al., 2002).
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, which share a core structural motif with this compound, has provided insights into their supramolecular arrangements. These studies highlight how substituents on the cyclohexane ring influence the formation of supramolecular structures, with potential implications for designing novel materials and molecular recognition systems (Graus et al., 2010).
Synthesis and Biological Activity
The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally similar to the compound of interest, have been explored for their potential as antiviral agents. These compounds have shown activity against human coronaviruses, pointing to the versatility of the spirocyclic scaffold in drug development, particularly in the search for new antiviral drugs (Apaydín et al., 2019).
Innovative Drug Discovery Scaffolds
The exploration of spirocyclic compounds as scaffolds for drug discovery has led to the synthesis of novel structures, including 6-azaspiro[4.3]alkanes. These efforts highlight the potential of spirocyclic compounds, similar in structural complexity to this compound, in providing innovative platforms for the development of new therapeutic agents (Chalyk et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its potential anticonvulsant activity, as suggested by studies on related compounds . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Properties
IUPAC Name |
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-18(2,3)13-8-10-19(11-9-13)16(24)22(17(25)21-19)12-15(23)20-14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPWZUPLLFNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
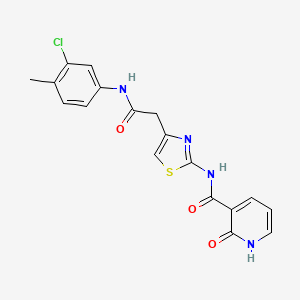
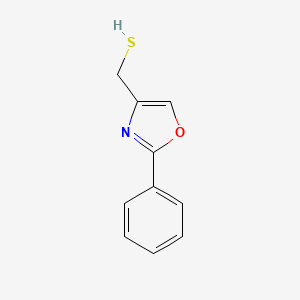
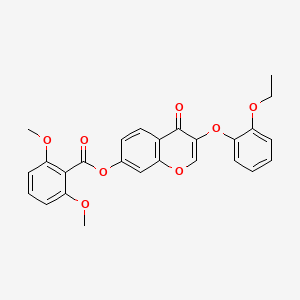
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2749836.png)
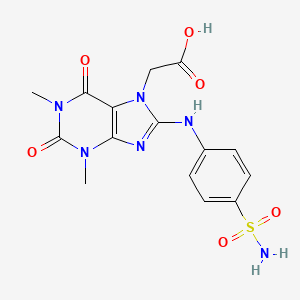
![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)
![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)
![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)



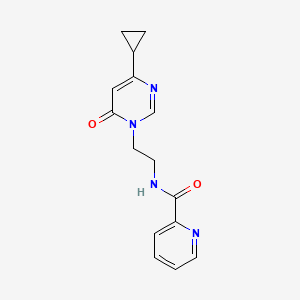
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)
